molecular formula C8H10INO B14854284 4-(Dimethylamino)-3-iodophenol

4-(Dimethylamino)-3-iodophenol

Cat. No.: B14854284
M. Wt: 263.08 g/mol
InChI Key: ABXBEHLKSVKKJU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-iodophenol is an organic compound characterized by the presence of a dimethylamino group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-iodophenol typically involves the iodination of 4-(Dimethylamino)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-iodophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 4-(Dimethylamino)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-iodophenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-iodophenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors. The phenol group can also undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenol: Lacks the iodine substituent, making it less reactive in certain halogenation reactions.

    4-Iodophenol: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.

    4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of a phenol group, altering its chemical reactivity and biological properties.

Uniqueness

4-(Dimethylamino)-3-iodophenol is unique due to the presence of both the dimethylamino group and the iodine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

4-(dimethylamino)-3-iodophenol

InChI

InChI=1S/C8H10INO/c1-10(2)8-4-3-6(11)5-7(8)9/h3-5,11H,1-2H3

InChI Key

ABXBEHLKSVKKJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)I

Origin of Product

United States

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